molecular formula C13H18N2O B8458793 2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile

2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile

Cat. No. B8458793
M. Wt: 218.29 g/mol
InChI Key: OMMDZHYXXVQGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-amino-3-(4-tert-butylphenoxy)propanenitrile

InChI

InChI=1S/C13H18N2O/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11H,9,15H2,1-3H3

InChI Key

OMMDZHYXXVQGJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2.92 g (54.6 mmol.) of ammonium chloride, 2.47 g (50.4 mmol.) of sodium cyanide and 18 ml (296 mmol.) of a 28% aqueous solution of ammonia, there was added dropwise a solution of the wet cake of 2-[4-(1,1-dimethylethyl)phenoxy]acetoaldehyde obtained in Production Example 9 in 8 ml of methanol with stirring at a temperature of 10° C. for 30 minutes. Then the reaction mixture was further stirred at the same temperature for 30 minutes. Then, the reaction mixture was stirred under an atmosphere of a gas of ammonia at room temperature for 2 days. After the reaction was completed, the resultant mixture was poured into cold water and extracted with ethyl acetate. The residue was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give 3.89 g of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile as a light-yellowish resinoid [60 MHz 1H-NMR (CDCl3, TMS), δ (ppm) 1.26(9H,s), 4.05(2H,d, J=5Hz), 4.63(1H,t, J=5Hz), 6.72(2H,d, J=10Hz), 7.21(2H,d, J=10Hz)].
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